molecular formula C18H21N3O2 B14696050 Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- CAS No. 32150-62-2

Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl-

Cat. No.: B14696050
CAS No.: 32150-62-2
M. Wt: 311.4 g/mol
InChI Key: OXKMQABFDJFCKD-UHFFFAOYSA-N
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Description

Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is of interest due to its unique structural modifications, which include diallylamino, dimethyl, and phenyl groups. These modifications can potentially alter its chemical properties and biological activities, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl-, the synthetic route may involve:

    Alkylation: Introduction of the diallylamino group through alkylation reactions.

    Methylation: Addition of methyl groups at the 3 and 6 positions.

    Phenylation: Introduction of the phenyl group.

Common reagents used in these reactions include alkyl halides, methylating agents, and phenylating agents. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of such compounds may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of the diallylamino group to a corresponding oxide.

    Reduction: Reduction of any oxidized forms back to the original compound.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties .

Scientific Research Applications

Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as an anticancer or antiviral agent due to its structural similarity to other therapeutic uracil derivatives.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- involves its interaction with biological molecules. It may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uracil, 5-(diallylamino)-3,6-dimethyl-1-phenyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other uracil derivatives. Its diallylamino group, in particular, may enhance its reactivity and potential interactions with biological targets .

Properties

CAS No.

32150-62-2

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

5-[bis(prop-2-enyl)amino]-3,6-dimethyl-1-phenylpyrimidine-2,4-dione

InChI

InChI=1S/C18H21N3O2/c1-5-12-20(13-6-2)16-14(3)21(15-10-8-7-9-11-15)18(23)19(4)17(16)22/h5-11H,1-2,12-13H2,3-4H3

InChI Key

OXKMQABFDJFCKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)C)N(CC=C)CC=C

Origin of Product

United States

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